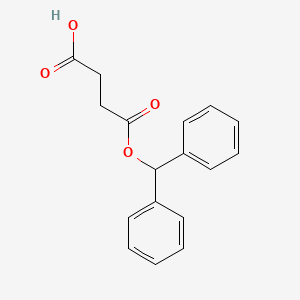

4-(Benzhydryloxy)-4-oxobutanoic acid

Descripción general

Descripción

4-(Benzhydryloxy)-4-oxobutanoic acid is an organic compound that features a benzhydryl group attached to a butanoic acid backbone

Mecanismo De Acción

Target of Action

It is a benzhydryl compound , and similar compounds, such as Diphenylpyraline, act by competing with histamine for H1-receptor sites on effector cells .

Mode of Action

If we consider its similarity to other benzhydryl compounds, it might interact with its targets (like h1-receptor sites) and compete with histamine, reducing the effects of histamine and leading to a temporary reduction of allergy symptoms .

Biochemical Pathways

Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that 4-(Benzhydryloxy)-4-oxobutanoic acid might affect histamine-related biochemical pathways.

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time .

Result of Action

Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that this compound might have a similar effect, leading to a temporary reduction of allergy symptoms.

Action Environment

The environment can influence the pharmacokinetics and pharmacodynamics of a drug, affecting its absorption, distribution, metabolism, and excretion, as well as its interaction with target sites in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzhydryloxy)-4-oxobutanoic acid typically involves the reaction of benzhydrol with succinic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzhydrol and succinic anhydride are continuously fed into the reactor along with a suitable catalyst. The reaction is maintained at an optimal temperature and pressure to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzhydryloxy)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketone.

Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group in the benzhydryl moiety can be substituted with various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Benzhydryl ketone.

Reduction: 4-(Benzhydryloxy)-4-hydroxybutanoic acid.

Substitution: 4-(Benzhydryloxy)-4-halobutanoic acid.

Aplicaciones Científicas De Investigación

4-(Benzhydryloxy)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe to study enzyme-substrate interactions.

Industry: Used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Diphenylmethane: Similar structure but lacks the carboxylic acid group.

Benzhydrol: Precursor in the synthesis of 4-(Benzhydryloxy)-4-oxobutanoic acid.

Succinic Acid: Backbone structure in the synthesis.

Uniqueness

This compound is unique due to the presence of both the benzhydryl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Benzhydryloxy)-4-oxobutanoic acid, a compound with the CAS number 128925-50-8, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydrol with succinic anhydride in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The process can yield high purity products, as demonstrated in various studies:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with DMAP and succinic anhydride | 88% | Room temperature for 48 hours |

This method highlights the efficiency of using DMAP as a catalyst to facilitate the reaction between benzhydrol and succinic anhydride, resulting in significant yields of the target compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been tested against various cancer cell lines, including breast and prostate cancer cells. The results show that it can inhibit cell proliferation and induce apoptosis.

A notable study conducted by researchers evaluated the compound's effects on human breast cancer MCF-7 cells. The findings revealed:

- IC50 Value : The compound exhibited an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth.

- Mechanism of Action : It was found to activate caspase pathways, leading to programmed cell death.

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated significant antioxidant activity. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

These results suggest that the compound may protect cells from oxidative stress, which is a contributing factor in various diseases, including cancer.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling pathways.

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes that are crucial for tumor growth and survival.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in cancerous cells while sparing normal cells.

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

-

Study on Breast Cancer Cells :

- Objective : Evaluate the cytotoxic effects on MCF-7 cells.

- Outcome : Significant reduction in cell viability and increased apoptosis markers.

-

Study on Prostate Cancer Cells :

- Objective : Assess the impact on PC3 cells.

- Outcome : Similar results were observed with reduced proliferation rates and enhanced apoptosis.

Propiedades

IUPAC Name |

4-benzhydryloxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15(19)11-12-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQCLITHIDPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.